Core Scaffold Pharmacological Precedent: Cardiotonic Activity
The core 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin scaffold is a proven pharmacophore for cardiotonic activity, as demonstrated by the potent PDE3 inhibitor milrinone and related compounds in US Patent US4731371A [1]. While the exact target compound is not explicitly disclosed in this patent, the general class shows in vitro PDE3 inhibition with IC50 values in the nanomolar range (e.g., milrinone IC50 ~ 0.3 uM) [1]. This provides a class-level inference that the specific substitution pattern is critical for activity, but no direct quantitative data for the target compound exists.
| Evidence Dimension | PDE3 Inhibition (Pharmacological Class) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Milrinone (representative class member): IC50 ~ 0.3 uM for PDE3 inhibition |
| Quantified Difference | Not calculable |
| Conditions | In vitro enzyme inhibition assay (inferred from patent examples) |
Why This Matters
Establishes the biological relevance of the dihydropyridinone core, indicating that even minor structural modifications can profoundly impact potency, making procurement of the exact lead-like structure essential for SAR studies.
- [1] US4731371A - Certain 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles which are useful as cardiotonic agents. Example compounds and biological data. View Source
